molecular formula C20H23N5O3 B2553057 3,5-dimethoxy-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1396760-56-7

3,5-dimethoxy-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Cat. No.: B2553057
CAS No.: 1396760-56-7
M. Wt: 381.436
InChI Key: VLFSVFQKRQBLSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a synthetic chemical compound intended for research and development purposes. This benzamide derivative features a pyrimidine ring system, a structural motif commonly found in molecules with significant biological activity . Compounds with similar scaffolds are frequently investigated in pharmaceutical and agrochemical research for their potential as kinase inhibitors or for modulating various enzymatic pathways . The specific research applications, mechanism of action, and biological targets for this compound are not fully characterized and require further experimental investigation by qualified researchers. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3,5-dimethoxy-N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-14-23-18(13-19(24-14)25-8-4-5-9-25)21-6-7-22-20(26)15-10-16(27-2)12-17(11-15)28-3/h4-5,8-13H,6-7H2,1-3H3,(H,22,26)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFSVFQKRQBLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest structural analogues include derivatives with variations in the pyrimidine substituents, linker chains, or benzamide modifications. Key examples from the evidence are:

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Reference
3,5-dimethoxy-N-(2-((6-morpholinopyridin-3-yl)amino)-4-(4-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide Pyridine ring replaces pyrimidine; morpholine and trifluoromethylphenoxy substituents C₃₀H₃₀F₃N₅O₄ 601.59
N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-ethoxybenzamide Pyridazine core; pyrazole substituent; ethoxybenzamide C₂₀H₂₄N₆O₂ 380.44

Key Observations :

Pyrimidine vs. Pyridine/Pyridazine Cores: The central heterocyclic ring significantly influences electronic properties and binding affinity.

Substituent Effects: The 1H-pyrrol-1-yl group in the target compound may confer π-π stacking or hydrogen-bonding capabilities, whereas morpholine (in the analogue from ) introduces polarity and solubility. The trifluoromethylphenoxy group in the latter enhances lipophilicity and metabolic stability.

Benzamide Modifications : Methoxy groups (target compound) vs. ethoxy (analogue from ) alter electron density and steric bulk, impacting target selectivity and pharmacokinetics.

Physicochemical Properties
  • Molecular Weight : The target compound (~450–500 g/mol, estimated) is lighter than the morpholine-containing analogue (601.59 g/mol) but heavier than the pyridazine derivative (380.44 g/mol) . Lower molecular weight often correlates with improved bioavailability.

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